N1-(3,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and various aromatic substituents. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the compound’s specific structure and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N’-(3,5-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20FN5O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-8-14(2)10-17(9-13)25-21(30)20(29)24-7-6-18-12-31-22-26-19(27-28(18)22)15-4-3-5-16(23)11-15/h3-5,8-12H,6-7H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
LNSYYVXDAUGPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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